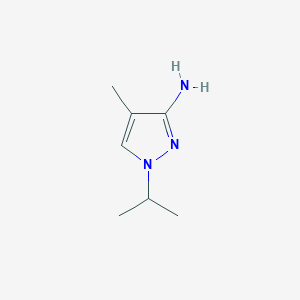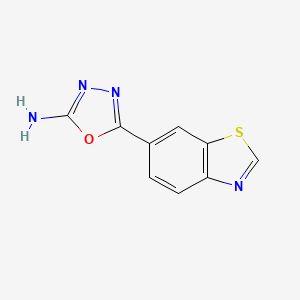
1-Isopropyl-4-methyl-1H-pyrazol-3-amine
Übersicht
Beschreibung
“1-Isopropyl-4-methyl-1H-pyrazol-3-amine” is a chemical compound with the molecular formula C7H13N3 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring with isopropyl and methyl groups attached. The molecular weight of this compound is 125.1716 .Physical And Chemical Properties Analysis
“this compound” is a colorless to light yellow liquid . It has a molecular weight of 139.2 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not found.Wirkmechanismus
Target of Action
Pyrazoline derivatives, which include 1-isopropyl-4-methyl-1h-pyrazol-3-amine, have been found to exhibit a broad range of pharmacological activities . This suggests that these compounds may interact with multiple targets in the body.
Mode of Action
It is known that pyrazoline derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets that this compound interacts with.
Biochemical Pathways
Given the broad range of activities exhibited by pyrazoline derivatives, it is likely that multiple pathways could be affected .
Pharmacokinetics
It is known that the compound has a molecular weight of 139198, a density of 11±01 g/cm3, and a boiling point of 2476±200 °C at 760 mmHg . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Given the broad range of activities exhibited by pyrazoline derivatives, it is likely that the compound could have multiple effects at the molecular and cellular level .
Action Environment
It is known that the compound is a solid at room temperature , which could influence its stability and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine in laboratory experiments has several advantages. First, it is relatively inexpensive and easy to obtain. Second, it is relatively stable and has a relatively long shelf-life. Third, it is relatively non-toxic and can be used in a wide range of experiments. However, there are some limitations to its use. For example, it is not water soluble, which can make it difficult to use in certain experiments. In addition, it can be difficult to separate the two isomers, this compound and MIP, which can limit its utility in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 1-Isopropyl-4-methyl-1H-pyrazol-3-amine in scientific research. First, it could be used to study the role of enzymes in metabolic pathways, as well as the structure and function of proteins and enzymes. Second, it could be used to study the reactivity of organic molecules, as well as the synthesis of pharmaceuticals. Third, it could be used to study the biochemical and physiological effects of this compound on the body, such as its effects on inflammation, pain, and cognitive function. Finally, it could be used to study the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or cognitive enhancer.
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-4-methyl-1H-pyrazol-3-amine has been used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, the study of biochemical pathways, and organic chemistry. In the pharmaceutical field, this compound has been used in the synthesis of several drugs, including anticonvulsants and anti-inflammatory agents. In biochemistry, this compound has been used to study the structure and function of proteins and enzymes, as well as to investigate the role of enzymes in metabolic pathways. In organic chemistry, this compound has been used to study the reactivity of organic compounds.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1-Isopropyl-4-methyl-1H-pyrazol-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain aminotransferases and dehydrogenases, influencing their activity. These interactions are primarily through hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s conformation and activity .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating them. This binding can lead to changes in the enzyme’s structure and function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors. It has been observed that under certain conditions, the compound can degrade, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters. For instance, high doses have been associated with toxic effects, including liver and kidney damage. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites. The compound can also influence the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Eigenschaften
IUPAC Name |
4-methyl-1-propan-2-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-5(2)10-4-6(3)7(8)9-10/h4-5H,1-3H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFVWVAMNUWQDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174866-04-6 | |
| Record name | 4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B1440094.png)


![2,2,2-trifluoroethyl N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}carbamate](/img/structure/B1440101.png)





![Tert-butyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1440112.png)

![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440115.png)

